(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one
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Overview
Description
(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyrrolidine Group: This step might involve nucleophilic substitution or addition reactions.
Formation of the (E)-3-Phenylprop-2-en-1-one Moiety: This can be synthesized through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halides, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets could provide insights into new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one: can be compared with other thiazepane derivatives, pyrrolidine-containing compounds, and enones.
Thiazepane Derivatives: Compounds with similar ring structures but different substituents.
Pyrrolidine-Containing Compounds: Molecules that feature the pyrrolidine ring.
Enones: Compounds with the (E)-3-phenylprop-2-en-1-one moiety.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-19(10-9-17-7-2-1-3-8-17)21-13-6-14-23-16-18(21)15-20-11-4-5-12-20/h1-3,7-10,18H,4-6,11-16H2/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USICFCSDGMRYEE-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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